molecular formula C27H27N3O4 B2992643 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 932523-55-2

2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2992643
CAS RN: 932523-55-2
M. Wt: 457.53
InChI Key: OHADGZUBWFNBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
BenchChem offers high-quality 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Chemical Interactions

  • Co-crystal Formation : Quinoline derivatives forming co-crystals with aromatic diols, demonstrating varied structural orientations and interactions within crystals. This insight is valuable for understanding molecular packing and interaction dynamics (A. Karmakar, D. Kalita, J. Baruah, 2009).
  • Amide Derivatives Orientation : Studies on amide derivatives of quinoline have revealed different spatial orientations upon anion coordination, providing insights into the structural chemistry of amide bonds in quinoline derivatives (D. Kalita, J. Baruah, 2010).

Pharmacological Applications

  • Antimicrobial Activity : Certain amide-containing quinolin-1-yl derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various pathogenic microorganisms (B. Debnath, S. Ganguly, 2015).
  • Antimalarial and Antituberculosis : Some derivatives have been investigated for their antimalarial activity, demonstrating potential against Plasmodium berghei in mice, and for their effectiveness against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (L. M. Werbel et al., 1986; K. Pissinate et al., 2016).
  • Antipsychotic Effects : The investigation into the antipsychotic effects of quinolin-7-one derivatives in experimental models of psychosis, showcasing their potential in treating depressive symptoms of schizophrenia patients (A. Moghaddam et al., 2013).

properties

IUPAC Name

2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-18-4-7-21(8-5-18)28-16-20-14-19-6-11-24(34-3)15-25(19)30(27(20)32)17-26(31)29-22-9-12-23(33-2)13-10-22/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHADGZUBWFNBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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